molecular formula C22H25N3O4S2 B2634360 N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315702-35-3

N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2634360
CAS RN: 315702-35-3
M. Wt: 459.58
InChI Key: OHTKCEVLZLZANK-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is part of a group of compounds involving complex synthesis processes. For instance, a study explored the synthesis of new pyrimidine selenyl derivatives, highlighting the intricate steps and conditions necessary for creating such compounds. These synthesis processes often involve reactions with various reagents, leading to the formation of compounds with potential biological activities (Alshahrani et al., 2018).

Structural Analysis

The structural characteristics of similar compounds have been examined through crystallographic studies, revealing insights into their conformational properties. For instance, the molecules in certain derivatives exhibit a folded conformation, which can be quantified by the angle of inclination between different rings in the structure (Subasri et al., 2017).

Biological Activities and Applications

Antitumor and Antimicrobial Properties

Research has demonstrated that some derivatives of similar complex structures possess significant antitumor activities. This has been observed in compounds synthesized through various reactions, where certain derivatives displayed potent anticancer activity against multiple human cancer cell lines (Hafez & El-Gazzar, 2017). Additionally, derivatives synthesized for antimicrobial and hemolytic activities showed that some compounds were active against selected microbial species, indicating their potential in developing antimicrobial agents (Rehman et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Some studies have focused on synthesizing compounds as potential enzyme inhibitors, which can be significant in therapeutic applications. For instance, classical and nonclassical analogs of certain compounds were synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showcasing their potential as antitumor agents. The inhibitory effects of these compounds on various tumor cells in culture were investigated, and some compounds were identified as potent and selective inhibitors, offering promising avenues for therapeutic applications (Gangjee et al., 2007).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c26-11-13-29-12-10-23-18(27)14-30-22-24-20-19(16-8-4-5-9-17(16)31-20)21(28)25(22)15-6-2-1-3-7-15/h1-3,6-7,26H,4-5,8-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTKCEVLZLZANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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